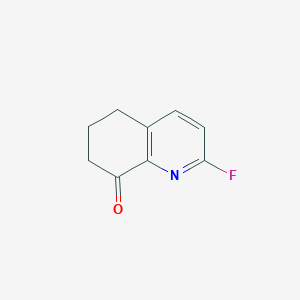
2-Fluoro-6,7-dihydroquinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6,7-dihydroquinolin-8(5H)-one is a fluorinated quinolone derivative
準備方法
Synthetic Routes and Reaction Conditions:
Route 1
Step 1: : Synthesis of 2-fluoroaniline
Reagents: Aniline, fluorinating agent (e.g., Selectfluor)
Conditions: Room temperature, inert atmosphere
Step 2: : Formation of 2-fluoroacetanilide
Reagents: 2-fluoroaniline, acetic anhydride
Conditions: Mild heating
Step 3: : Cyclization to 2-Fluoro-6,7-dihydroquinolin-8(5H)-one
Reagents: Polyphosphoric acid (PPA)
Conditions: Elevated temperature
Route 2
Step 1: : Synthesis of 2-fluorobenzaldehyde
Reagents: Fluorobenzene, formylation reagent (e.g., dichloromethyl methyl ether)
Conditions: Lewis acid catalyst
Step 2: : Synthesis of this compound
Reagents: 2-fluorobenzaldehyde, amine, oxidizing agent (e.g., KMnO4)
Conditions: Reflux
Industrial Production Methods:
Industrial synthesis often involves scalable methods with optimized reaction conditions. High-pressure reactors and continuous flow systems can improve yields and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: : Reacts with oxidizing agents like potassium permanganate to form quinolone derivatives.
Reduction: : Reduction with lithium aluminum hydride yields dihydroquinolines.
Substitution: : Nucleophilic substitution reactions with various nucleophiles lead to diversified quinolone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Nucleophiles: : Amines, alkoxides, thiols
Major Products Formed:
Quinoline N-oxides from oxidation
Dihydroquinolines from reduction
Substituted quinolones from nucleophilic substitution
科学的研究の応用
Chemistry:
Synthesis of novel heterocyclic compounds
Building blocks for complex organic molecules
Biology:
Fluorescent probes for biological imaging
Potential precursor for drug molecules with anti-inflammatory and antibacterial properties
Medicine:
Investigated for anticancer activity
Precursor for designing enzyme inhibitors
Industry:
Intermediate for agrochemical production
Component in dye synthesis
作用機序
2-Fluoro-6,7-dihydroquinolin-8(5H)-one exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mechanism often involves the formation of covalent bonds with active site residues or interaction with nucleic acids, altering biological pathways.
Molecular Targets and Pathways:
Targets: : Enzymes like topoisomerases, kinases
Pathways: : Apoptotic pathways, DNA replication processes
類似化合物との比較
2-Fluoroquinoline
6,7-Dihydroquinolin-8(5H)-one
2-Fluoro-3,4-dihydroquinolin-8(1H)-one
2-Fluoro-6,7-dihydroquinolin-8(5H)-one's unique fluorine modification sets it apart in both reactivity and application, making it a compound of interest for ongoing research and industrial development.
Hope this gives you the detailed insight you wanted!
生物活性
2-Fluoro-6,7-dihydroquinolin-8(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H8FN
- Molecular Weight : 163.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
Anticancer Activity :
- This compound exhibits significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in prostate cancer (PC-3) and hepatocellular carcinoma (HepG2) cells.
- Mechanistically, it promotes G2/M phase arrest by affecting cyclin-dependent kinases (CDKs) and modulating apoptotic pathways involving caspases .
- Antimicrobial Properties :
Biological Activity Data Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | PC-3 (Prostate Cancer) | 0.85 | G2/M Arrest, Apoptosis |
| HepG2 (Liver Cancer) | 1.81 | Inhibition of CDK1, Caspase Activation | |
| Antimicrobial | Leishmania donovani | Varies | Disruption of cellular processes |
| Various Bacterial Strains | Varies | Inhibition of cell wall synthesis |
Case Studies
-
Anticancer Efficacy :
A study evaluated the effects of this compound on CT-26 murine colorectal adenocarcinoma cells. The compound significantly inhibited cell viability with an IC50 value around 742 nM, induced G2/M arrest, and activated apoptotic pathways through mitochondrial mechanisms . -
Antimicrobial Activity :
Research on quinolone derivatives showed that certain modifications led to enhanced activity against Leishmania donovani, with some compounds exhibiting IC50 values as low as 1.34 µM against tissue non-specific alkaline phosphatase . This suggests potential for developing new treatments for leishmaniasis.
特性
IUPAC Name |
2-fluoro-6,7-dihydro-5H-quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJYZVNVOFVDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














